[3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]oxetan-3-yl]methanol
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Overview
Description
[3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]oxetan-3-yl]methanol is a complex organic compound that features a triazole ring, a chlorophenyl group, and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]oxetan-3-yl]methanol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the triazole ring.
Oxetane Ring Formation: The oxetane ring can be formed through a cyclization reaction involving an epoxide intermediate.
Final Assembly: The final step involves coupling the triazole and oxetane intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]oxetan-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with antifungal, antibacterial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in material science research.
Mechanism of Action
The mechanism of action of [3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]oxetan-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the oxetane ring can provide rigidity and stability to the molecule.
Comparison with Similar Compounds
Similar Compounds
[3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]oxetan-3-yl]methanol: Unique due to its combination of triazole, chlorophenyl, and oxetane rings.
This compound: Similar in structure but may differ in the position of substituents or the presence of additional functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[3-[[5-chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]oxetan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c14-10-3-1-9(2-4-10)11-16-12(15)18(17-11)5-13(6-19)7-20-8-13/h1-4,19H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGWMHZKEUXVDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN2C(=NC(=N2)C3=CC=C(C=C3)Cl)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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